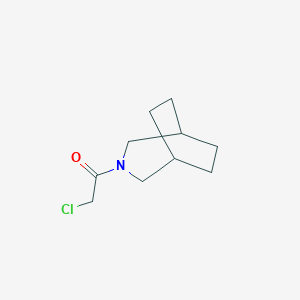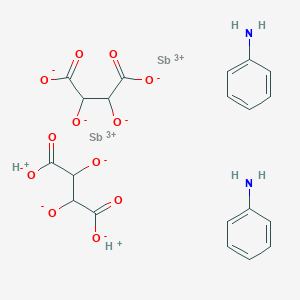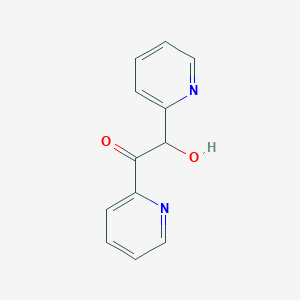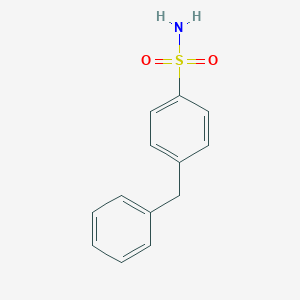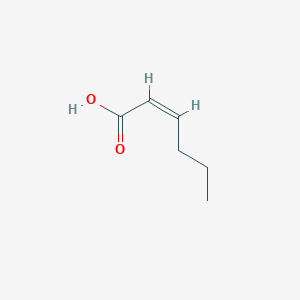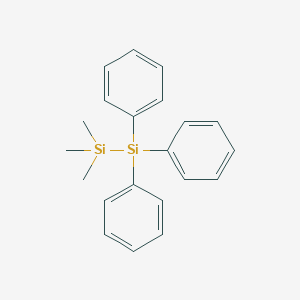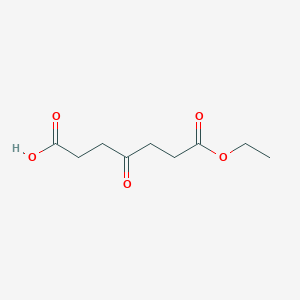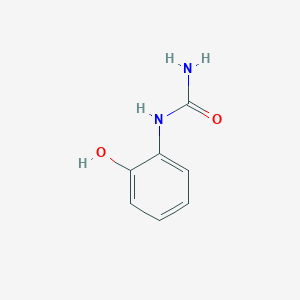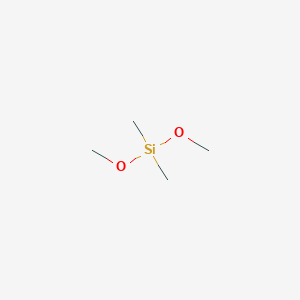![molecular formula C5H9O3P B074375 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 1449-91-8](/img/structure/B74375.png)
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as MPTO, is a cyclic phosphorus compound that has been studied for its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, such as enzymes, to alter their activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane in lab experiments is its stability, which makes it easy to handle and store. However, its low solubility in water and organic solvents can make it difficult to work with in certain applications.
Orientations Futures
Future research on 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane could explore its potential use in drug development, as well as its ability to interact with other biological molecules. It could also be studied for its potential use in the development of new materials with unique properties. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic uses.
Méthodes De Synthèse
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized through a two-step process, starting with the reaction of 2,3-dimethyl-2,3-dinitrobutane with sodium methoxide to yield 2,3-dimethyl-2,3-dinitro-1-butene. This intermediate is then reacted with trimethylene oxide in the presence of a phosphorus catalyst to yield 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
Applications De Recherche Scientifique
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential use as a ligand in coordination chemistry, as well as for its ability to form stable complexes with transition metal ions. It has also been investigated for its potential use in the development of new materials, such as polymers and dendrimers.
Propriétés
Numéro CAS |
1449-91-8 |
|---|---|
Nom du produit |
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Formule moléculaire |
C5H9O3P |
Poids moléculaire |
148.1 g/mol |
Nom IUPAC |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
Clé InChI |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
SMILES canonique |
CC12COP(OC1)OC2 |
Autres numéros CAS |
1449-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



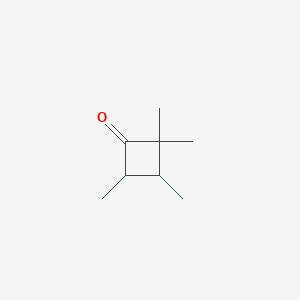
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
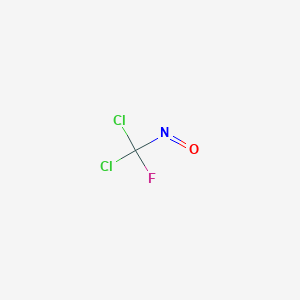
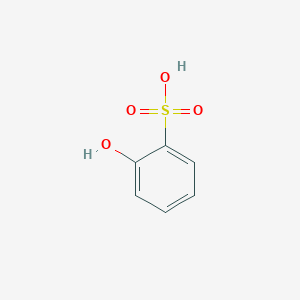
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
